N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by its unique substitution pattern. The N6 position is functionalized with a 2-(cyclohex-1-en-1-yl)ethyl group, introducing steric bulk and hydrophobic character, while the N4 position bears a 4-methoxyphenyl substituent, which contributes electron-donating properties. The 1-phenyl group at the pyrazole ring further enhances aromatic interactions. Such compounds are often explored for kinase inhibition or as scaffolds in medicinal chemistry due to their structural similarity to purine analogs. Structural elucidation of such molecules typically employs X-ray crystallography (using programs like SHELX ) and NMR spectroscopy , which are critical for confirming substitution patterns and conformational preferences.
Properties
IUPAC Name |
6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-33-22-14-12-20(13-15-22)29-24-23-18-28-32(21-10-6-3-7-11-21)25(23)31-26(30-24)27-17-16-19-8-4-2-5-9-19/h3,6-8,10-15,18H,2,4-5,9,16-17H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDAPWZYXPRTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 369.47 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O2 |
| Molecular Weight | 369.47 g/mol |
| InChI Key | QTUZICDYKUVAEQ-UHFFFAOYSA-N |
| SMILES | N(c1nc(nc(n1)OCC)Nc1ccc(cc1)OC)CCC1=CCCCC1 |
Synthesis
The synthesis of this compound typically involves several steps starting from basic organic precursors. Key methods include:
- Formation of the Pyrazolo Core : Cyclization reactions are employed to form the pyrazolo[3,4-d]pyrimidine structure.
- Introduction of Functional Groups : The cyclohex-1-en-1-yl and methoxyphenyl groups are introduced via nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including this compound. Research indicates that compounds within this class can induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study:
A study evaluating similar pyrazolo derivatives demonstrated significant cytotoxic effects against HeLa cells, with compounds exhibiting IC50 values in the low micromolar range. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
The proposed mechanism of action involves:
- Targeting Enzymes : The compound may interact with specific enzymes or receptors involved in tumor growth and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, leading to programmed cell death in cancerous cells.
Structure-Activity Relationship (SAR)
Research into the SAR of pyrazolo derivatives indicates that modifications to the methoxy group and the phenyl rings significantly affect biological activity. For instance:
- Methoxy Substitution : Variations in the position and number of methoxy groups can enhance or diminish anticancer activity .
Safety Profile
Preliminary toxicity assessments show that these compounds exhibit favorable safety profiles in normal cell lines, indicating their potential for therapeutic use without significant adverse effects .
Scientific Research Applications
Anticancer Activity
The compound has been studied for its anticancer properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of Mannich bases derived from similar structures that demonstrated significant cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines .
In particular, compounds similar to N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine were found to inhibit cell proliferation and induce apoptosis in these cancer types. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl and methoxy groups can enhance the efficacy of these compounds against tumors .
G-protein Coupled Receptor Modulation
Another significant application of this compound lies in its potential to modulate G-protein coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their role in various physiological processes and diseases. In silico studies have shown that compounds with similar structures can effectively interact with different GPCR subclasses, indicating a promising avenue for developing new therapeutics targeting neurological disorders and metabolic diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than 2 μg/mL, showcasing their potential as effective anticancer agents .
Case Study 2: GPCR Interaction
Research investigating the interaction of pyrazolo[3,4-d]pyrimidine derivatives with GPCRs demonstrated that specific modifications could enhance binding affinity and selectivity towards dopamine receptors. This opens up possibilities for developing treatments for conditions such as schizophrenia and Parkinson's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison with key analogs:
Substituent Analysis
N4 Substituent :
- Target compound : 4-Methoxyphenyl (electron-donating, enhances solubility via methoxy group).
- Analog (CAS 878064-24-5) : 3-Chloro-4-methylphenyl (electron-withdrawing chlorine and hydrophobic methyl group) .
- Impact : The methoxy group in the target compound likely improves aqueous solubility compared to the chloro-methyl substituent, which may enhance membrane permeability but reduce solubility (0.5 µg/mL at pH 7.4 for the analog) .
N6 Substituent :
- Target compound : 2-(Cyclohex-1-en-1-yl)ethyl (hydrophobic, bulky).
- Analog (CAS 878064-24-5) : Ethyl (small, flexible).
- Impact : The cyclohexenylethyl group in the target compound may enhance binding affinity to hydrophobic protein pockets but could reduce metabolic stability compared to the simpler ethyl group.
Physicochemical and Spectroscopic Properties
NMR Spectral Trends
Comparative NMR studies of pyrazolo[3,4-d]pyrimidine analogs (e.g., ) reveal that substituents at N4 and N6 induce distinct chemical shift changes in regions corresponding to protons near the substitution sites. For example:
- Region A (protons 39–44) : Affected by N6 substituents. The cyclohexenylethyl group in the target compound would deshield adjacent protons due to its bulky, unsaturated nature.
- Region B (protons 29–36) : Influenced by N4 substituents. The 4-methoxyphenyl group may upfield-shift aromatic protons compared to electron-withdrawing groups like chlorine .
Structural Determination Methods
- X-ray Crystallography : SHELX programs are widely used for refining small-molecule structures, ensuring accurate bond-length and angle measurements for pyrazolo[3,4-d]pyrimidine derivatives.
- NMR Spectroscopy : As demonstrated in , NMR profiling effectively differentiates substituent effects in closely related analogs.
Research Implications
However, its larger N6 substituent may pose challenges in pharmacokinetics. Further studies using SHELX-refined crystallographic data and NMR-based conformational analysis are recommended to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
